(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound features a benzofuro-oxazin core fused with a pyridine moiety and a 2-chlorobenzylidene substituent in the Z-configuration. The benzofuro[7,6-e][1,3]oxazin system is a bicyclic framework that combines furan and oxazine rings, while the pyridin-4-ylmethyl group introduces nitrogen-based electronic effects. The 2-chlorobenzylidene substituent likely enhances lipophilicity and influences binding interactions due to its electron-withdrawing chlorine atom.
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-19-4-2-1-3-16(19)11-21-22(27)17-5-6-20-18(23(17)29-21)13-26(14-28-20)12-15-7-9-25-10-8-15/h1-11H,12-14H2/b21-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJLICCZCKHIDX-NHDPSOOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)OCN1CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound known for its diverse biological activities. This article aims to explore the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN2O3 |
| Molecular Weight | 404.8 g/mol |
| CAS Number | 929836-41-9 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the condensation of 2-chlorobenzaldehyde with pyridin-4-ylmethyl derivatives followed by cyclization to form the oxazine ring. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. It has been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Case Studies : In vitro studies demonstrated that a related oxazine derivative exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .
- Potential Applications : The antibacterial activity suggests potential applications in treating infections caused by resistant strains of bacteria.
Anti-inflammatory Activity
Research indicates that oxazine derivatives can act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes:
- Selectivity and Potency : Some derivatives have demonstrated selectivity for COX-II over COX-I, suggesting they may have fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents : The presence of halogen atoms and functional groups on the benzofuran core significantly affects potency against different biological targets.
- Binding Affinity : Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer progression and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Structure Variations: The benzofuro-oxazin core (target compound and ) differs from thiazolo-pyrimidine () and chromeno-pyrimidinone (). The pyridine moiety in the target compound and ’s analog may enhance solubility or participate in hydrogen bonding, whereas nitrile groups in and introduce polarity .
Substituent Effects: Halogen Position: The target compound’s 2-chlorobenzylidene group contrasts with ’s 4-fluorophenethyl substituent. Chlorine’s electron-withdrawing nature may increase stability compared to fluorine’s smaller size and lower electronegativity . pyridin-4-ylmethyl), which could alter steric or electronic interactions .
Synthetic Yields: Compounds in were synthesized in moderate yields (57–68%), suggesting condensation reactions (e.g., Knoevenagel) are viable for similar frameworks. The target compound’s synthesis method is unspecified but likely involves analogous steps .
Spectroscopic Trends :
- IR spectra for nitrile-containing analogs () show CN stretches near 2,200 cm⁻¹, absent in the target compound. Benzofuro-oxazin derivatives may instead exhibit strong carbonyl signals (C=O) near 1,700 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
